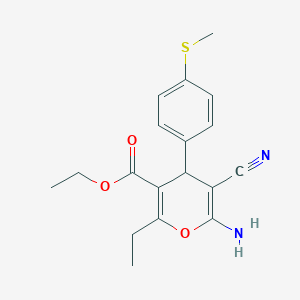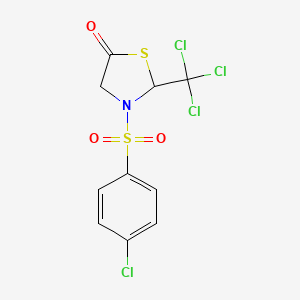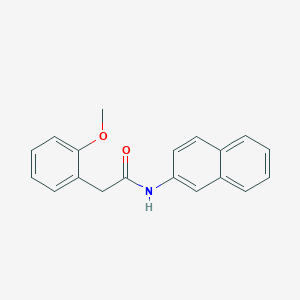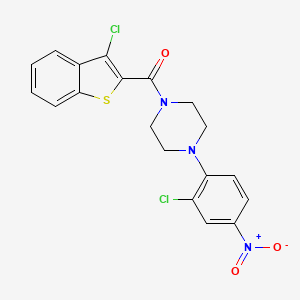![molecular formula C18H10ClNO6 B5159492 (3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one](/img/structure/B5159492.png)
(3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a nitrobenzodioxole moiety, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For instance, the use of a packed-bed reactor with catalysts like Ru/Al2O3 in solvents such as toluene can enhance the production process. Optimal conditions, such as a reaction temperature of 140°C and an oxygen flow rate of 10 ml/min, can achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Piperidine, pyridine, sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one: Similar structure with a bromine atom instead of chlorine.
(3Z)-5-(4-fluorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one: Similar structure with a fluorine atom instead of chlorine.
(3Z)-5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO6/c19-13-3-1-10(2-4-13)15-7-12(18(21)26-15)5-11-6-16-17(25-9-24-16)8-14(11)20(22)23/h1-8H,9H2/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNRNSLUEPKMQB-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B5159417.png)


![1-[5-(4-nitrophenoxy)pentyl]piperidine](/img/structure/B5159437.png)
![methyl {[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5159445.png)
![N-(4-Chlorophenyl)-2-({6-ethylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B5159453.png)
![5-[5-[2-(3,5-Dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid](/img/structure/B5159458.png)

![(5-{3-methoxy-4-[(4-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5159478.png)



![1-(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
